Bentiamine
Bentiamine
Dibenzoyl Thiamine is a benzoate ester.
Brand Name:
Vulcanchem
CAS No.:
299-88-7
VCID:
VC0520779
InChI:
InChI=1S/C26H26N4O4S/c1-18(30(17-31)16-22-15-28-19(2)29-24(22)27)23(35-26(33)21-11-7-4-8-12-21)13-14-34-25(32)20-9-5-3-6-10-20/h3-12,15,17H,13-14,16H2,1-2H3,(H2,27,28,29)
SMILES:
CC1=NC=C(C(=N1)N)CN(C=O)C(=C(CCOC(=O)C2=CC=CC=C2)SC(=O)C3=CC=CC=C3)C
Molecular Formula:
C26H26N4O4S
Molecular Weight:
490.6 g/mol
Bentiamine
CAS No.: 299-88-7
Cat. No.: VC0520779
Molecular Formula: C26H26N4O4S
Molecular Weight: 490.6 g/mol
Purity: >98% (or refer to the Certificate of Analysis)
* For research use only. Not for human or veterinary use.
Specification
| Description | Dibenzoyl Thiamine is a benzoate ester. |
|---|---|
| CAS No. | 299-88-7 |
| Molecular Formula | C26H26N4O4S |
| Molecular Weight | 490.6 g/mol |
| IUPAC Name | [4-[(4-amino-2-methylpyrimidin-5-yl)methyl-formylamino]-3-benzoylsulfanylpent-3-enyl] benzoate |
| Standard InChI | InChI=1S/C26H26N4O4S/c1-18(30(17-31)16-22-15-28-19(2)29-24(22)27)23(35-26(33)21-11-7-4-8-12-21)13-14-34-25(32)20-9-5-3-6-10-20/h3-12,15,17H,13-14,16H2,1-2H3,(H2,27,28,29) |
| Standard InChI Key | AZJUFRDUYTYIHV-UHFFFAOYSA-N |
| Isomeric SMILES | CC1=NC=C(C(=N1)N)CN(C=O)/C(=C(\CCOC(=O)C2=CC=CC=C2)/SC(=O)C3=CC=CC=C3)/C |
| SMILES | CC1=NC=C(C(=N1)N)CN(C=O)C(=C(CCOC(=O)C2=CC=CC=C2)SC(=O)C3=CC=CC=C3)C |
| Canonical SMILES | CC1=NC=C(C(=N1)N)CN(C=O)C(=C(CCOC(=O)C2=CC=CC=C2)SC(=O)C3=CC=CC=C3)C |
| Appearance | Solid powder |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume
Molecular Mass Calculator